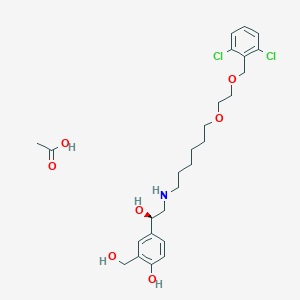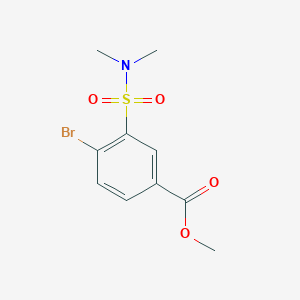![molecular formula C14H10F3N3O4 B13418271 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridine core, a hydroxymethyl group, a carbonitrile group, and a trifluoroacetate salt. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used under controlled conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be added via a nucleophilic substitution reaction, where a suitable nitrile source reacts with the bipyridine core.
Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid under suitable conditions.
Reduction: The carbonitrile group can be reduced to form an amine or other reduced derivatives.
Substitution: The bipyridine core can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce amines .
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, affecting various biochemical processes . The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hydroxymethyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
2-(Hydroxymethyl)pyridine: A pyridine derivative with a hydroxymethyl group but lacking the bipyridine core.
Uniqueness
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoroacetate salt further enhances its solubility and reactivity .
Propiedades
Fórmula molecular |
C14H10F3N3O4 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H9N3O2.C2HF3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17;3-2(4,5)1(6)7/h1-5,16H,7H2,(H,15,17);(H,6,7) |
Clave InChI |
PFXWRORZVXGRFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)



![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)


![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)

